

# Spectroscopic data (NMR, IR, MS) of (S,S)-Chiraphite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S,S)-Chiraphite

Cat. No.: B3178870

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## (S,S)-Chiraphite: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral phosphite ligand **(S,S)-Chiraphite**. Due to the limited availability of published, comprehensive experimental spectra for this specific molecule, this document presents a representative dataset based on the analysis of its structural features and data from closely related compounds. This guide is intended to serve as a valuable resource for the identification and characterization of **(S,S)-Chiraphite** and similar ligands in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(S,S)-Chiraphite**.

Table 1: Representative  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.80 - 7.20	m	-	Aromatic Protons (Ar-H)
4.50 - 4.20	m	-	O-CH <sub>2</sub> Protons
2.00 - 1.50	m	-	Aliphatic Protons in backbone

Table 2: Representative <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
155.0 - 145.0	Aromatic Carbons (C-O)
135.0 - 120.0	Aromatic Carbons (C-H)
75.0 - 65.0	O-CH <sub>2</sub> Carbons
40.0 - 20.0	Aliphatic Carbons in backbone

Table 3: Representative <sup>31</sup>P NMR Data (202 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
147.2	P-O

Table 4: Representative IR Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1600 - 1450	Strong	Aromatic C=C Stretch
1250 - 1150	Strong	P-O-C (Aryl) Stretch
1050 - 950	Strong	P-O-C (Alkyl) Stretch
850 - 750	Strong	Aromatic C-H Bend (out-of-plane)

Table 5: Representative Mass Spectrometry Data (ESI+)

m/z	Assignment
[M+H] <sup>+</sup>	Molecular Ion Peak
[M+Na] <sup>+</sup>	Sodium Adduct
[M+K] <sup>+</sup>	Potassium Adduct

Note: The exact m/z values will depend on the specific molecular formula of the Chiraphite derivative being analyzed.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Given that **(S,S)-Chiraphite** is an air- and moisture-sensitive solid, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

## NMR Spectroscopy

### 2.1.1 Sample Preparation:

- In a glovebox, accurately weigh approximately 5-10 mg of **(S,S)-Chiraphite** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ), or another suitable deuterated solvent that has been dried over molecular sieves.
- Cap the NMR tube securely.
- Gently agitate the tube to ensure complete dissolution of the sample.

#### 2.1.2 Data Acquisition:

- Instrument: A 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse experiment.
  - Number of scans: 1024-4096 (or as needed for adequate signal-to-noise).
  - Relaxation delay: 2-5 seconds.
- $^{31}\text{P}$  NMR:
  - Pulse sequence: Proton-decoupled pulse experiment.
  - Number of scans: 64-256.
  - Relaxation delay: 2-5 seconds.
  - Reference: 85%  $\text{H}_3\text{PO}_4$  as an external standard.

## IR Spectroscopy

### 2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

- Inside a glovebox, place a small, representative sample of solid **(S,S)-Chiraphite** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

### 2.2.2 Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Procedure:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

### 2.3.1 Sample Preparation (Electrospray Ionization - ESI):

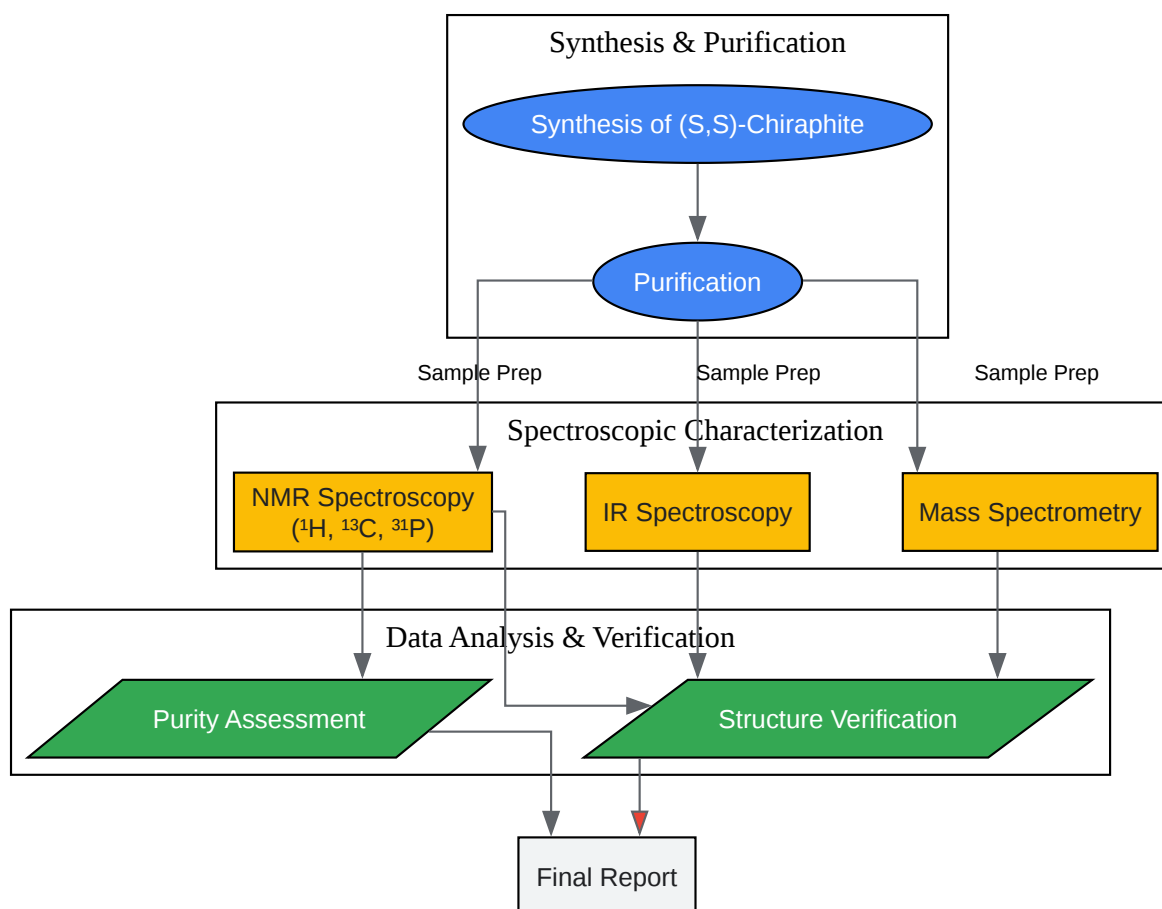
- Inside a glovebox, prepare a dilute solution of **(S,S)-Chiraphite** (approximately 0.1 mg/mL) in a high-purity solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane. The solvent should be compatible with the mass spectrometer's mobile phase.
- Transfer the solution to a vial suitable for introduction into the mass spectrometer.

### 2.3.2 Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive ion mode is typically used for phosphite ligands.
- Infusion: The sample solution can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Mass Range: A wide mass range should be scanned to include the expected molecular ion and potential adducts.
- Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stable spray.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral ligand such as **(S,S)-Chiraphite**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(S,S)-Chiraphite**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)